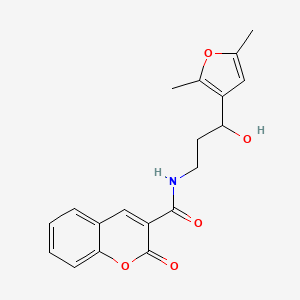

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile is a chemical compound that belongs to the category of acrylonitriles. It is also known by the name of MC-1. This compound has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Polymerization and Material Science

- Anionic Polymerization : This compound, along with similar substituted α-phenylacrylonitriles, has been synthesized and demonstrated to polymerize easily under anionic conditions. The ease of polymerization could open pathways for creating new polymer materials with specific properties (Von Michael Sonntag & W. Funke, 1970).

Organic Solar Cells

- Organic Solar Cell Application : A study synthesized a novel soluble asymmetric acrylonitrile derivative, incorporating (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile structure, for use as an electron acceptor in bulk heterojunction organic solar cells. Its optical, electronic properties, and photovoltaic performance were investigated, showcasing its potential in enhancing solar cell efficiencies (M. Kazici et al., 2016).

Synthetic Chemistry and Drug Design

- Synthesis and Biological Evaluation : Research focusing on the synthesis of diphenyl acrylonitrile derivatives bearing halogens, including (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, showed significant antiproliferative activity against human cancer cell lines. These findings underline the compound's potential in the development of selective anticancer agents (Jiajun Li et al., 2018).

Optical and Spectroscopic Characterization

- Spectroscopic Characterization : A study focused on the Knoevenagel condensation to synthesize a series of 3-phenyl-2-arylacrylonitriles, including (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile. This work provided valuable insights into the effects of substituents on the electronic properties of acrylonitrile derivatives, contributing to the field of molecular electronics and photonics (M. Percino et al., 2011).

Photophysical Properties

- Photophysical Investigation : Another study synthesized α,β-diarylacrylonitrile derivatives to examine their photoluminescence characteristics. These compounds, including variations of the (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, emit green fluorescence, indicating their potential use in optoelectronic devices due to their good thermal stability and fluorescence properties (Bao Li et al., 2011).

properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN/c1-12-2-4-13(5-3-12)10-15(11-18)14-6-8-16(17)9-7-14/h2-10H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIJGBKTWPTUHN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)

![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2606857.png)

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)